molecular formula C10H8FNO B1441930 7-Fluoro-4-methylquinolin-2(1H)-one CAS No. 271241-24-8

7-Fluoro-4-methylquinolin-2(1H)-one

Cat. No. B1441930
M. Wt: 177.17 g/mol
InChI Key: JRGDIVGVVLHVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-4-methylquinolin-2(1H)-one is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents and has a molar mass of 197.13 g/mol. It is also known as 7-fluoro-4-methylquinoline-2-one, 7-fluoro-4-methylquinolin-2-one, 7-fluoro-4-methylquinolin-2(1H)-one, and 7-Fluoro-4-methyl-2-quinolinone. 7-Fluoro-4-methylquinolin-2(1H)-one is used in a variety of scientific applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the development of new methods for laboratory experiments.

Mechanism Of Action

7-Fluoro-4-methylquinolin-2(1H)-one is believed to act as a fluorescent probe by binding to specific proteins and enzymes in the body. It is believed to interact with the active sites of these proteins and enzymes, allowing them to be studied in detail.

Biochemical And Physiological Effects

7-Fluoro-4-methylquinolin-2(1H)-one has been studied for its potential biochemical and physiological effects. It has been shown to interact with certain proteins and enzymes, and to act as a fluorescent probe in the study of biochemical and physiological processes. It has also been shown to be an effective inhibitor of certain enzymes, and to have potential anti-inflammatory and anti-cancer effects.

Advantages And Limitations For Lab Experiments

7-Fluoro-4-methylquinolin-2(1H)-one has several advantages and limitations when used in laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize in high yields. It is also highly soluble in organic solvents, making it easy to work with in the laboratory. However, it is not very stable and has a short shelf life, making it unsuitable for long-term storage.

Future Directions

The future of 7-Fluoro-4-methylquinolin-2(1H)-one is promising, as it has a wide range of applications in scientific research. Possible future directions include the development of new methods for its synthesis, the study of its biochemical and physiological effects, and the development of new methods for its use in laboratory experiments. Additionally, further research into its potential anti-inflammatory and anti-cancer effects is needed.

Scientific Research Applications

7-Fluoro-4-methylquinolin-2(1H)-one is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, as a starting material in the synthesis of pharmaceuticals, and as a catalyst in the production of polymers. It is also used as a fluorescent probe in the study of biochemical and physiological effects, and as a reagent in the development of new methods for laboratory experiments.

properties

IUPAC Name

7-fluoro-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGDIVGVVLHVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-4-methylquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Mishra, BK Singh - Journal of Pharmaceutical Sciences and …, 2021 - search.proquest.com
The IR of the blended mixes were recorded utilizing FTIR-8400S, Schimadzu, Japan by KBr pellets in scope of 4000-500 cm-1 on a Fourier Transform IR spectrophotometer and …
Number of citations: 0 search.proquest.com
F Reck, DE Ehmann, TJ Dougherty, JV Newman… - Bioorganic & Medicinal …, 2014 - Elsevier
Type II bacterial topoisomerases are well validated targets for antimicrobial chemotherapy. Novel bacterial type II topoisomerase inhibitors (NBTIs) of these targets are of interest for the …
Number of citations: 29 www.sciencedirect.com

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